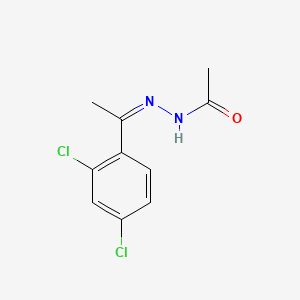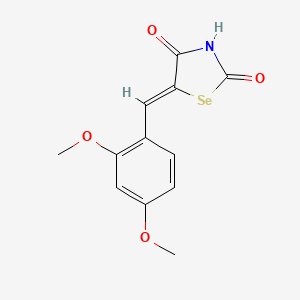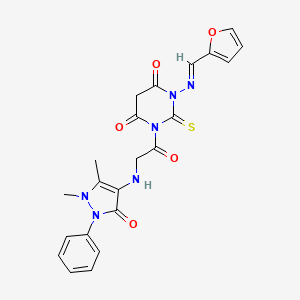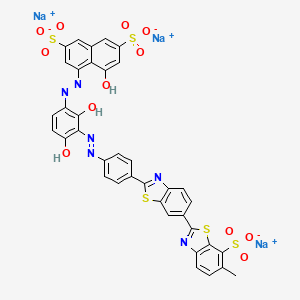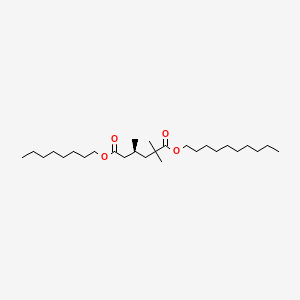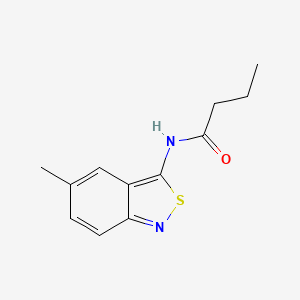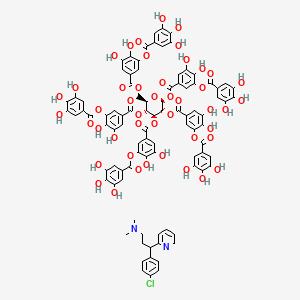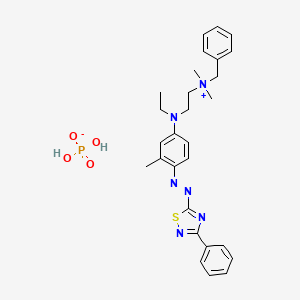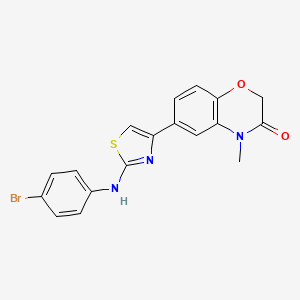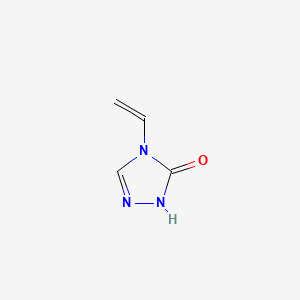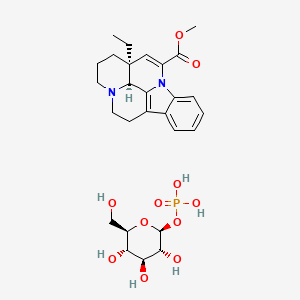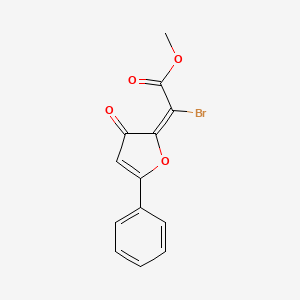
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a bromoacetate moiety
Méthodes De Préparation
The synthesis of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the reaction of 3-oxo-5-phenyl-2(3H)-furanone with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .
Analyse Des Réactions Chimiques
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Applications De Recherche Scientifique
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Methyl bromo(3-oxo-5-phenyl-2(3H)-furanylidene)acetate can be compared with similar compounds such as:
Methyl 2-bromo-2-(2-chlorophenyl)acetate: This compound has a similar bromoacetate moiety but differs in the presence of a chlorophenyl group instead of a phenyl group.
Methyl bromo(2-bromo-3-oxo-5-phenyl-2,3-dihydro-2-furanyl)acetate: This compound has an additional bromo group and a dihydrofuran ring, making it structurally similar but chemically distinct.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
97181-07-2 |
|---|---|
Formule moléculaire |
C13H9BrO4 |
Poids moléculaire |
309.11 g/mol |
Nom IUPAC |
methyl (2Z)-2-bromo-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C13H9BrO4/c1-17-13(16)11(14)12-9(15)7-10(18-12)8-5-3-2-4-6-8/h2-7H,1H3/b12-11- |
Clé InChI |
PGMPSIRCGKOXBR-QXMHVHEDSA-N |
SMILES isomérique |
COC(=O)/C(=C/1\C(=O)C=C(O1)C2=CC=CC=C2)/Br |
SMILES canonique |
COC(=O)C(=C1C(=O)C=C(O1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


